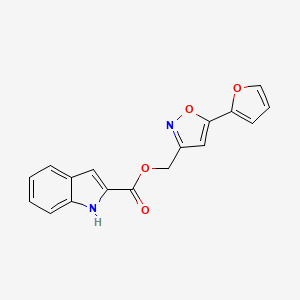![molecular formula C28H31FN4O2S B2578555 N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide CAS No. 476440-46-7](/img/structure/B2578555.png)
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that includes several functional groups such as a triazole ring, a sulfanyl group, and an adamantane structure. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .
Applications De Recherche Scientifique
Synthesis and Characterization
Researchers have synthesized and characterized new adamantane-type cardo polyamides and other adamantane derivatives, highlighting the potential of such compounds in materials science. For example, the synthesis of new polyamides utilizing adamantane-type cardo dicarboxylic acid has led to materials with moderate to high inherent viscosities and good solubility in polar solvents. These materials exhibit significant thermal stability and mechanical strength, making them potential candidates for high-performance applications (Liaw, Liaw, & Chung, 1999).
Material Applications
Adamantane derivatives have shown promise in the development of novel materials with unique properties. For instance, polyamides containing adamantyl and diamantyl moieties in the main chain have been synthesized, offering solubility in common solvents and displaying high glass transition temperatures. These properties indicate their usefulness in creating durable and high-performance polymeric materials (Chern, Shiue, & Kao, 1998).
Antimicrobial and Anti-inflammatory Activities
Some studies have focused on the antimicrobial and anti-inflammatory potential of adamantane derivatives. A notable example includes the synthesis of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, which displayed potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, as well as significant anti-inflammatory activity in vivo (Al-Abdullah et al., 2014).
Pharmaceutical Research
While specific details on drug use and dosage are excluded as per the requirements, it's worth noting that adamantane derivatives are often investigated for their pharmacological properties. Research has been conducted into the potential use of these compounds as 5-HT2 receptor antagonists, indicating their potential application in pharmaceutical research targeting various receptors and pathways (Fujio et al., 2000).
Mécanisme D'action
The mechanism of action of a compound refers to how it interacts with biological systems. This is often determined through biological testing and molecular docking studies. For example, a similar compound, a fluorinated pyrazole, was found to have a binding affinity to the human estrogen alpha receptor (ERα) close to 4-OHT, a native ligand .
Orientations Futures
Propriétés
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2S/c1-35-24-5-3-2-4-23(24)33-25(31-32-27(33)36-17-18-6-8-22(29)9-7-18)16-30-26(34)28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21H,10-17H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYXJVXVPWZFRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

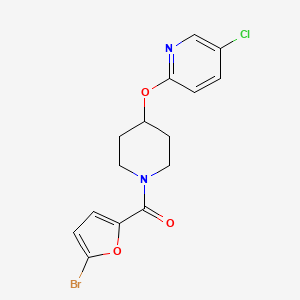
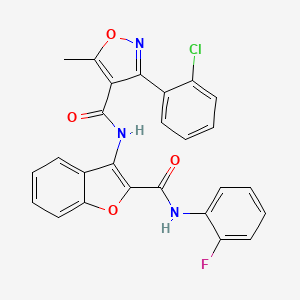
![2-[(2-Methylphenyl)amino]benzonitrile](/img/structure/B2578476.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2578477.png)
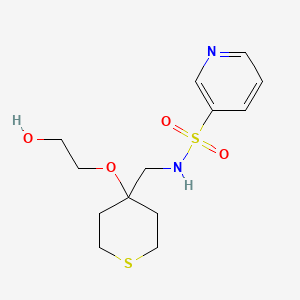

![[2-(1-Methyl-2-phenylindol-3-yl)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B2578483.png)
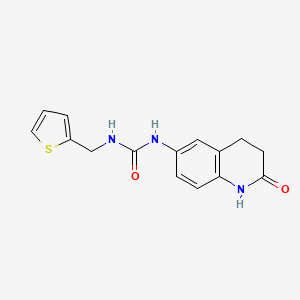
![1-(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(3-chlorophenyl)propan-1-one](/img/structure/B2578486.png)

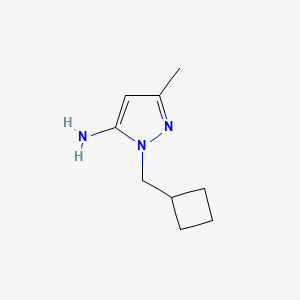
![2-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2578491.png)
![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)
